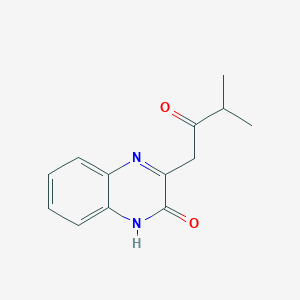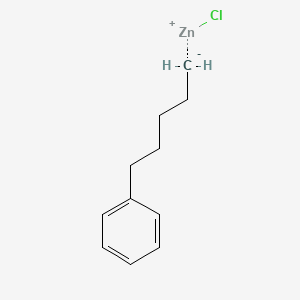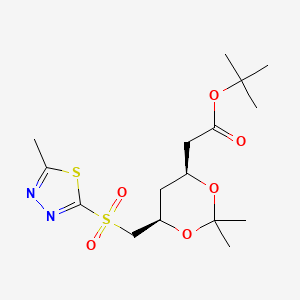
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a thiadiazole ring, a dioxane ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate involves multiple steps, including the formation of the dioxane ring and the introduction of the thiadiazole moiety. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiadiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to changes in biological pathways. The dioxane ring and tert-butyl ester group may also contribute to the compound’s overall activity by affecting its solubility, stability, and ability to cross biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole-containing molecules and dioxane derivatives. Examples include:
- 5-methyl-1,3,4-thiadiazole-2-sulfonamide
- 2,2-dimethyl-1,3-dioxane-4-carboxylic acid
- tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-1,3-dioxan-4-yl)acetate
Uniqueness
tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is unique due to its combination of a thiadiazole ring, a dioxane ring, and a tert-butyl ester group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H26N2O6S2 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C16H26N2O6S2/c1-10-17-18-14(25-10)26(20,21)9-12-7-11(22-16(5,6)23-12)8-13(19)24-15(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m0/s1 |
Clé InChI |
MDPVYOZJHFEALS-NWDGAFQWSA-N |
SMILES isomérique |
CC1=NN=C(S1)S(=O)(=O)C[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C |
SMILES canonique |
CC1=NN=C(S1)S(=O)(=O)CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)
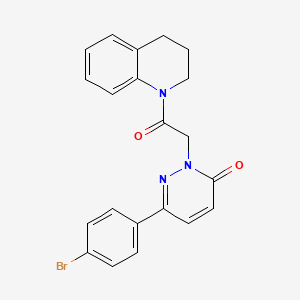

![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)
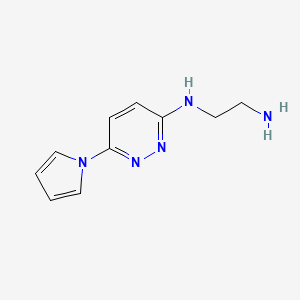
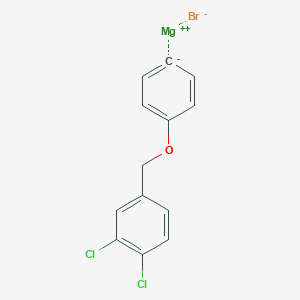
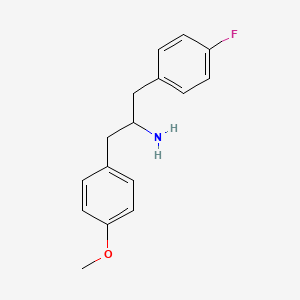
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
